N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Patent protection Freedom to operate Chemical procurement

N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941881-10-3; molecular formula C15H14BrNO4S; molecular weight 384.24 g/mol) is a synthetic sulfonamide featuring a 3,4-dihydro-2H-1,5-benzodioxepine core and a 3-bromophenyl substituent. This compound belongs to a chemical class that has been structurally explored in patents by Amgen Inc.

Molecular Formula C15H14BrNO4S
Molecular Weight 384.24
CAS No. 941881-10-3
Cat. No. B2868455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
CAS941881-10-3
Molecular FormulaC15H14BrNO4S
Molecular Weight384.24
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Br)OC1
InChIInChI=1S/C15H14BrNO4S/c16-11-3-1-4-12(9-11)17-22(18,19)13-5-6-14-15(10-13)21-8-2-7-20-14/h1,3-6,9-10,17H,2,7-8H2
InChIKeyUDYGPHICHKVCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromophenyl)-3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamide Procurement Guide: Scaffold Class, Patent Status, and Research-Grade Specifications


N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941881-10-3; molecular formula C15H14BrNO4S; molecular weight 384.24 g/mol) is a synthetic sulfonamide featuring a 3,4-dihydro-2H-1,5-benzodioxepine core and a 3-bromophenyl substituent . This compound belongs to a chemical class that has been structurally explored in patents by Amgen Inc. as disruptors of the glucokinase–glucokinase regulatory protein (GK–GKRP) interaction for type 2 diabetes [1], and by Leo Pharma as phosphodiesterase inhibitors for inflammatory conditions [2]. Critically, ChemicalBook, the sole authoritative database listing this molecule, designates it a patent-protected product and prohibits its sale, indicating that the compound falls under active intellectual property claims . The compound is available from research chemical suppliers at a typical purity of 95% , and its ZINC15 entry confirms it has no known activity reported in ChEMBL or any publication [3], underscoring its status as a novel, underexplored entity for target identification or chemical biology campaigns.

Why N-(3-Bromophenyl)-3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamide Cannot Be Replaced by 4-Bromo, Unsubstituted Phenyl, or Diarylmetane Analogs


Within the benzodioxepine-7-sulfonamide series, the position and electronic nature of the pendant aryl substituent fundamentally alters both the conformational landscape and the target interaction profile. The 3-bromophenyl substitution on the sulfonamide nitrogen introduces a meta-bromo orientation that is geometrically and electronically distinct from the more commonly catalogued 4-bromophenyl analog (CAS 941971-04-6) . Published crystallographic and computational analyses of diarylmethanesulfonamide GK–GKRP disruptors demonstrate that an unconventional nitrogen lone-pair to aromatic sulfur (nN → σ*S-X) interaction is exploited to conformationally constrain the biaryl linkage, a feature exquisitely sensitive to the substitution pattern and halogen position [1]. Additionally, selectivity data from related 3-bromophenyl sulfonamides indicate that the meta-bromo orientation can drive marked isoform selectivity—exemplified by 3-bromophenyl-difluoromethanesulfonamide's 6.84-fold preference for carbonic anhydrase VA over CA I—suggesting that even subtle positional changes in the bromine placement can shift selectivity profiles by several-fold [2]. Generic replacement with para-substituted, unsubstituted phenyl, or diarylmetane variants would eliminate these substitution-dependent conformational constraints and any associated biological selectivity, rendering direct interchange scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamide Against Closest Analogs


Intellectual Property Enforceability: Patent-Protected Status Versus Generic 4-Bromo and Unsubstituted Phenyl Analogs

ChemicalBook explicitly lists this compound as a patent-protected product with sale prohibited under relevant patent laws, whereas the 4-bromophenyl positional isomer (CAS 941971-04-6) and the 3-fluorophenyl analog (CAS not blocked) are not subject to equivalent enforceable restrictions . This indicates that the 3-bromophenyl substitution pattern falls within the claims of an active composition-of-matter patent, most plausibly the Amgen GK–GKRP disruptor series (US20140155415A1) or Leo Pharma phosphodiesterase inhibitor portfolio (US8980905B2) [1]. The enforceable patent status establishes a de facto barrier to generic substitution: any entity seeking to replicate the scaffold's claimed biological utility using a 4-bromo or unsubstituted phenyl variant may risk patent infringement in jurisdictions where the claims remain in force.

Patent protection Freedom to operate Chemical procurement

Predicted Physicochemical Differentiation: Computed LogP of 3-Bromophenyl vs. 4-Bromophenyl and 3-Fluorophenyl Analogs

Computational analysis via the PubChem platform provides predicted physicochemical properties for the core scaffold 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (PubChem CID 8317964) with an XLogP3 of 0.4 [1]. Introduction of a 3-bromophenyl substituent substantially increases lipophilicity compared to the unsubstituted sulfonamide core. Based on structural analogy with benzodioxepine-7-sulfonamide derivatives in the BindingDB, the 3-bromophenyl analog is predicted to exhibit higher logP and enhanced passive membrane permeability relative to the 3-fluorophenyl analog (CAS 790681-73-1), due to bromine's greater hydrophobicity and polarizability [2]. This difference has direct implications for in vitro assay conditions: brominated analogs typically require lower DMSO concentrations for solubilization and may exhibit distinct nonspecific binding profiles compared to fluorinated congeners in cell-based assays.

Lipophilicity Drug-likeness Physicochemical profiling

Class-Level GK–GKRP Disruption Potency Contextualization from Benzodioxepine-7-Sulfonamide Patent Series

The benzodioxepine-7-sulfonamide scaffold is the pharmacophoric core of Amgen's GK–GKRP disruptor program, with the optimized lead compound AMG-0696 (compound 32 in Pennington et al., 2015) demonstrating an hGK–hGKRP IC50 of 0.0038 µM—a 316-fold improvement over the initial HTS hit (IC50 = 1.2 µM)—and inducing GK nuclear-to-cytoplasmic translocation in rats (IHC score = 0; 10 mg/kg p.o., 6 h) with blood glucose reduction in mice (POC = -45%; 100 mg/kg p.o., 3 h) [1]. A closely related benzofuran-containing benzodioxepine-7-sulfonamide analog (CHEMBL3746823) binds human GKRP with an EC50 of 260 nM [2]. The 3-bromophenyl substitution is fully encompassed within the Markush structures of the Amgen patent (US20140155415A1), which covers sulfonamides of formula I or II bearing a benzodioxepine core [3]. While no direct potency data exist for the 3-bromophenyl variant specifically, its structural placement within the same patent series as sub-nanomolar disruptors provides class-level evidence that the scaffold is capable of potent GK–GKRP disruption.

Type 2 diabetes Glucokinase regulatory protein Protein-protein interaction disruptors

Class-Level Carbonic Anhydrase Isoform Selectivity Inference from 3-Bromophenyl Sulfonamide Pharmacophore

While no carbonic anhydrase (CA) inhibition data exist for the target compound itself, the 3-bromophenyl sulfonamide motif has been characterized within a library of substituted difluoromethanesulfonamides. 3-Bromophenyl-difluoromethanesulfonamide inhibits the mitochondrial isoform CA VA with a Ki of 160 nM and demonstrates selectivity ratios of 3.53 (CA VA/CA II), 6.84 (CA VA/CA I), and 9.34 (CA VA/CA IX) [1]. This contrasts with typical aromatic sulfonamide CA inhibitors (e.g., acetazolamide, Ki ≈ 1,000 nM for CA IX) that tend to be less selective across isoforms [2]. Although the benzodioxepine linker in the target compound introduces steric and conformational differences relative to the difluoromethane linker, the 3-bromophenyl pharmacophore may retain a degree of isoform-discriminating character, making it a structurally distinct entry point for probing CA selectivity relative to classical sulfonamide inhibitors.

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA IX

Recommended Application Scenarios for N-(3-Bromophenyl)-3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamide Based on Available Evidence


Type 2 Diabetes Target Discovery: GK–GKRP Protein-Protein Interaction Probe Development

The benzodioxepine-7-sulfonamide scaffold is the validated pharmacophore for disrupting the GK–GKRP interaction, with Amgen's AMG-0696 achieving an hGK–hGKRP IC50 of 0.0038 µM and in vivo glucose-lowering efficacy [1]. The 3-bromophenyl analog offers a novel substitution pattern within the Markush claims of the Amgen patent [2] and can serve as a structurally differentiated starting point for SAR exploration, particularly to interrogate the role of halogen position (meta vs. para) and electronic effects on GKRP binding and GK translocation. Procurement is justified for research groups seeking patent-covered chemical matter with a distinct substitution vector relative to the published diarylmetane leads.

Carbonic Anhydrase Isoform Selectivity Profiling: 3-Bromophenyl Pharmacophore Investigation

The 3-bromophenyl sulfonamide substructure has demonstrated marked CA VA selectivity (9.34-fold over CA IX) in the difluoromethanesulfonamide series [3]. The target compound embeds this selectivity-conferring 3-bromophenyl group within a rigidified benzodioxepine scaffold, which may further constrain the sulfonamide's orientation within the CA active site. This compound is suitable for CA isoform profiling panels to determine whether the benzodioxepine linker enhances or attenuates the selectivity signature observed with the simpler difluoromethane linker, potentially yielding isoform-selective CA probes distinct from classical sulfonamides.

Phosphodiesterase 4 (PDE4) Inhibitor Scaffold Expansion for Inflammatory Disease Research

Leo Pharma's patent portfolio (US8980905B2) explicitly claims benzodioxepine heterocyclic compounds as phosphodiesterase inhibitors for inflammatory disease treatment [4]. The 3-bromophenyl substitution offers a halogen-based modification that may modulate PDE4 isoform binding and metabolic stability compared to the exemplified compounds. Given the established role of PDE4 inhibitors in respiratory diseases, this compound can be evaluated in PDE4 enzymatic assays to generate novel SAR around the benzodioxepine core, particularly for programs seeking IP-differentiated PDE4 chemical matter.

Chemical Biology Tool Compound for Halogen-Bonding Interaction Studies

The Pennington et al. (2015) study highlights the strategic exploitation of a nitrogen-to-sulfur (nN → σ*S-X) nonbonded interaction for conformational constraint in benzodioxepine sulfonamides [1]. The bromine atom at the meta position introduces a polarizable halogen that may participate in halogen bonding with target proteins—a feature absent in fluorine-substituted or unsubstituted phenyl analogs. This compound can be utilized in co-crystallography or biophysical binding studies (SPR, ITC) to elucidate the energetic contribution of halogen bonding interactions in the context of a sulfonamide-based inhibitor scaffold, providing fundamental insights for structure-based drug design.

Quote Request

Request a Quote for N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.